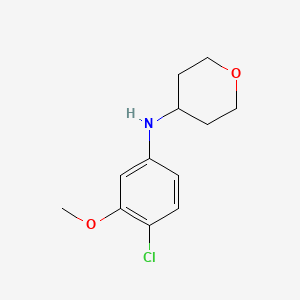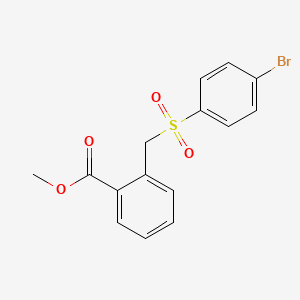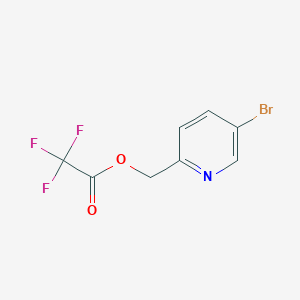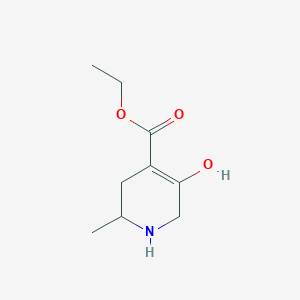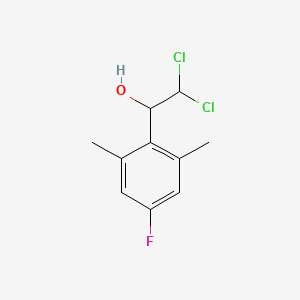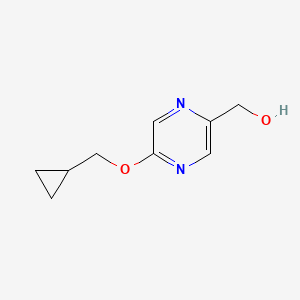![molecular formula C62H59Cl2FeN3O B14773769 Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-” is a complex iron compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a central iron atom coordinated with a variety of ligands, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the ligands separately before coordination.
Coordination Reaction: Mixing the ligands with an iron salt (e.g., iron chloride) in a suitable solvent.
Reaction Conditions: Maintaining specific temperature, pH, and reaction time to ensure proper coordination.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state.
Reduction: The iron center can be reduced, often involving electron transfer.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligand exchange with other coordinating molecules.
Major Products
The major products depend on the type of reaction and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may yield iron(II) complexes.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique coordination environment.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biology
Biomimetic Studies: Mimics the active sites of certain enzymes, aiding in the study of biological processes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential in treating diseases through metal-based therapies.
Diagnostics: Used in imaging techniques due to its magnetic properties.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Environmental Applications: Employed in pollution control and remediation processes.
作用機序
The compound exerts its effects through the coordination of the iron center with various ligands, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.
類似化合物との比較
Similar Compounds
- Iron(III) chloride
- Iron(II) sulfate
- Iron(III) acetylacetonate
Uniqueness
This compound’s uniqueness lies in its complex ligand structure, which imparts specific reactivity and properties not found in simpler iron compounds. The presence of multiple coordinating ligands allows for fine-tuning of its chemical behavior and applications.
特性
分子式 |
C62H59Cl2FeN3O |
|---|---|
分子量 |
988.9 g/mol |
IUPAC名 |
N-(2,6-dibenzhydryl-4-methoxyphenyl)-1-[9-[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthrolin-2-yl]ethanimine;dichloroiron |
InChI |
InChI=1S/C62H59N3O.2ClH.Fe/c1-39(2)49-35-51(40(3)4)59(52(36-49)41(5)6)56-34-32-48-30-29-47-31-33-55(64-60(47)61(48)65-56)42(7)63-62-53(57(43-21-13-9-14-22-43)44-23-15-10-16-24-44)37-50(66-8)38-54(62)58(45-25-17-11-18-26-45)46-27-19-12-20-28-46;;;/h9-41,57-58H,1-8H3;2*1H;/q;;;+2/p-2 |
InChIキー |
ZKDXHOLVWFTDIY-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=NC5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C)C=C2)C(C)C.Cl[Fe]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


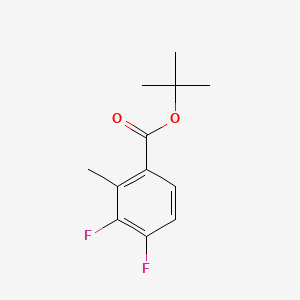

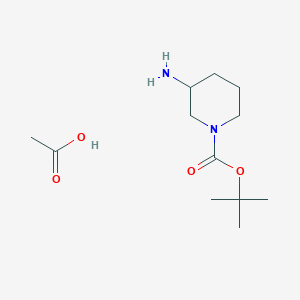
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
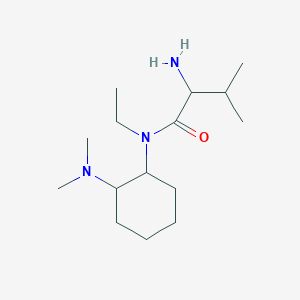
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

